

1-Indanol: A Technical Guide to its Discovery, History, and Synthesis

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Compound of Interest

Compound Name: **1-Indanol**

Cat. No.: **B147123**

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Abstract

1-Indanol, a bicyclic alcohol, has been a compound of interest in organic synthesis and medicinal chemistry for nearly a century. Its structural motif is found in a range of molecules with significant biological activity, most notably as a key precursor to the HIV protease inhibitor, Indinavir (Crixivan®). This technical guide provides a comprehensive overview of the discovery and history of **1-Indanol**, detailing its synthesis from its precursor, 1-indanone, and presenting key quantitative data and experimental protocols for its preparation and characterization.

Introduction: The Emergence of a Versatile Building Block

While a singular, celebrated "discovery" of **1-Indanol** is not prominent in the historical scientific literature, its intellectual origins are intrinsically linked to the synthesis of its parent ketone, 1-indanone. The early 20th century saw significant advancements in synthetic organic chemistry, particularly in the construction of cyclic compounds. The first reported synthesis of 1-indanone in 1927, via an intramolecular Friedel-Crafts acylation, laid the immediate groundwork for the preparation of **1-Indanol**.^[1] Given the well-established carbonyl reduction reactions of the era, the conversion of 1-indanone to **1-Indanol** was a logical and straightforward synthetic step.

One of the earliest and most elegant methods for such a reduction, the Meerwein-Ponndorf-Verley (MPV) reduction, was discovered in 1925.^[2] This method, utilizing aluminum alkoxides to reduce ketones and aldehydes, provided a selective and efficient route to alcohols like **1-Indanol**.^{[2][3][4]} Therefore, it can be inferred that the synthesis and characterization of **1-Indanol** likely occurred in the late 1920s, following the availability of its ketone precursor.

The significance of **1-Indanol** grew substantially with the discovery of its applications in medicinal chemistry. Its derivatives, particularly cis-1-amino-2-indanol, became crucial chiral auxiliaries and key components in the synthesis of complex pharmaceutical agents.^[5] This has cemented **1-Indanol**'s status as a valuable and enduring building block in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's properties is fundamental to its application in research and development. The following tables summarize the key physicochemical and spectroscopic data for **1-Indanol**.

Table 1: Physicochemical Properties of **1-Indanol**

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O	[6]
Molecular Weight	134.178 g/mol	[6]
Appearance	White to slightly yellow crystalline solid	[6]
Melting Point	50-54 °C	[7]
Boiling Point	128 °C at 12 mmHg	[8]
CAS Number	6351-10-6	[6]

Table 2: ¹H NMR Spectroscopic Data for **1-Indanol** (in CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Reference
7.45 - 7.20	m	4H	Aromatic CH	[6]
5.25	t	1H	CH-OH	[6]
3.10 - 2.80	m	2H	Ar-CH ₂	[6]
2.55 - 2.40	m	1H	CH ₂	[6]
2.15 - 1.95	m	1H	CH ₂	[6]
1.90	s	1H	OH	[6]

Table 3: ¹³C NMR Spectroscopic Data for **1-Indanol** (in CDCl₃)

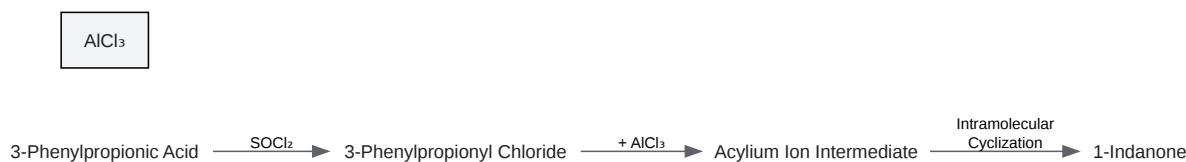
Chemical Shift (ppm)	Assignment	Reference
145.01	Aromatic C	[9]
143.16	Aromatic C	[9]
128.03	Aromatic CH	[9]
126.51	Aromatic CH	[9]
124.69	Aromatic CH	[9]
124.27	Aromatic CH	[9]
75.98	CH-OH	[9]
35.58	Ar-CH ₂	[9]
29.71	CH ₂	[9]

Synthesis of **1-Indanol**

The primary and most common route to **1-Indanol** is through the reduction of 1-indanone. Several methods have been developed and refined over the years, from classical stoichiometric reductions to modern catalytic hydrogenations.

Synthesis of the Precursor: 1-Indanone via Friedel-Crafts Acylation

The historical synthesis of 1-indanone involves the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid or its corresponding acyl chloride.^[1] This reaction is a cornerstone of aromatic chemistry and remains a widely used method.

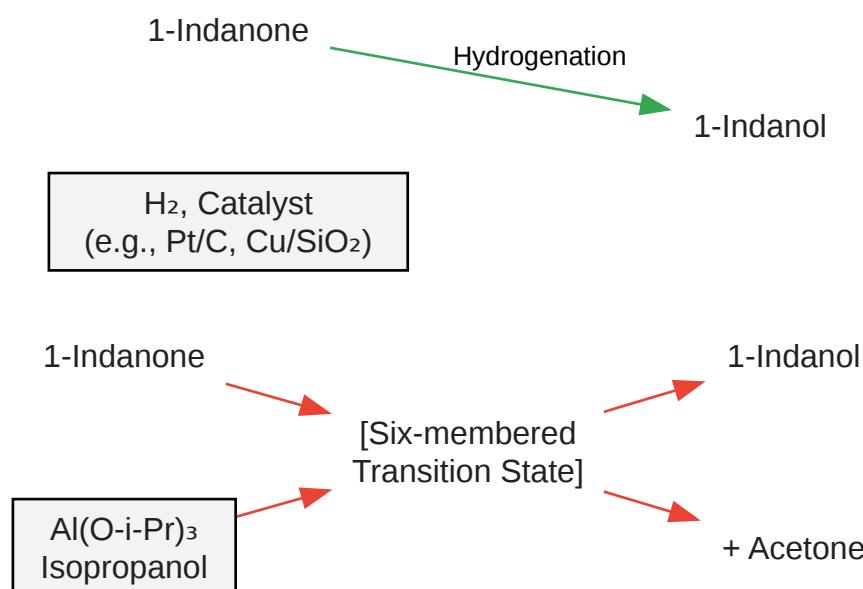


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Caption: Synthesis of 1-indanone via intramolecular Friedel-Crafts acylation.

Reduction of 1-Indanone to 1-Indanol

A clean and efficient method for the reduction of 1-indanone is catalytic hydrogenation. This process typically employs a metal catalyst, such as platinum, palladium, or copper, under a hydrogen atmosphere.^{[8][10]}



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